molecular formula C27H18N2O5 B15041737 (3E)-1-(4-hydroxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(4-hydroxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B15041737
M. Wt: 450.4 g/mol
InChI Key: BKQLLPVYICPWQL-CAPFRKAQSA-N
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Description

(3E)-1-(4-hydroxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a nitrophenyl-furan moiety, and a pyrrol-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(4-hydroxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-hydroxybenzaldehyde and 5-(4-nitrophenyl)furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylhydrazine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(4-hydroxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on these derivatives can lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound and its derivatives can be explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (3E)-1-(4-hydroxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets in biological systems. The hydroxyphenyl and nitrophenyl groups can participate in hydrogen bonding and π-π interactions with proteins and enzymes, affecting their function. The furan and pyrrol-2-one moieties can also interact with cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-1-(4-hydroxyphenyl)-3-{[5-(4-methylphenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
  • (3E)-1-(4-hydroxyphenyl)-3-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of (3E)-1-(4-hydroxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule provides a balance that can be fine-tuned for specific applications.

Properties

Molecular Formula

C27H18N2O5

Molecular Weight

450.4 g/mol

IUPAC Name

(3E)-1-(4-hydroxyphenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H18N2O5/c30-23-12-10-21(11-13-23)28-25(18-4-2-1-3-5-18)17-20(27(28)31)16-24-14-15-26(34-24)19-6-8-22(9-7-19)29(32)33/h1-17,30H/b20-16+

InChI Key

BKQLLPVYICPWQL-CAPFRKAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)O

Origin of Product

United States

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